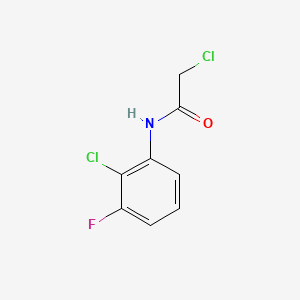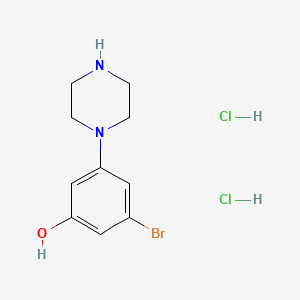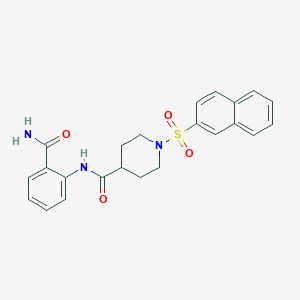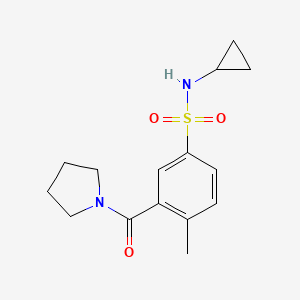
5-chloro-N,N-diethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N,N-diethyl-1H-indole-2-carboxamide, also known as CIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIC is a synthetic compound that belongs to the indole family and has a molecular weight of 268.77 g/mol.
Wirkmechanismus
The mechanism of action of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 5-chloro-N,N-diethyl-1H-indole-2-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. One potential direction is the development of novel 5-chloro-N,N-diethyl-1H-indole-2-carboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a therapeutic agent for neurodegenerative diseases. Additionally, the use of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide as a building block for the synthesis of novel materials with unique properties is an area of active research.
Synthesemethoden
5-chloro-N,N-diethyl-1H-indole-2-carboxamide is synthesized through a multistep process involving the reaction of 5-chloroindole-2-carboxylic acid with diethylamine and thionyl chloride. The resulting product is then purified through recrystallization to obtain a pure form of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide. This synthesis method has been optimized to obtain high yields of 5-chloro-N,N-diethyl-1H-indole-2-carboxamide with minimal impurities.
Wissenschaftliche Forschungsanwendungen
5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. In neuroscience, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 5-chloro-N,N-diethyl-1H-indole-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMFORWJLJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-diethyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)


![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)
